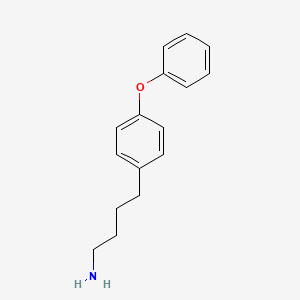
4-(4-Phenoxyphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Phenoxyphenyl)butan-1-amine is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol This compound is characterized by the presence of a phenoxyphenyl group attached to a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines . This method typically requires the use of a large excess of ammonia to ensure the formation of primary amines. The reaction conditions often involve heating the reactants to facilitate the substitution process.
Another method involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are effective in converting nitriles and amides to primary amines under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement . The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions with haloalkanes can produce alkyl-substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and NaBH4 are frequently used as reducing agents.
Substitution: Haloalkanes and ammonia or other amines are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include primary, secondary, and tertiary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Phenoxyphenyl)butan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and the preparation of various derivatives.
Biology: The compound may be used in studies involving amine interactions and biological pathways.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(4-Phenoxyphenyl)butan-1-amine involves its interaction with molecular targets and pathways in biological systems. As an amine, it can participate in various biochemical reactions, including the formation of hydrogen bonds and interactions with enzymes and receptors . The specific molecular targets and pathways depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutylamine: This compound has a similar structure but lacks the phenoxy group.
Butylamine: A simpler amine with a butane chain and no aromatic groups.
Uniqueness
4-(4-Phenoxyphenyl)butan-1-amine is unique due to the presence of both phenoxy and phenyl groups, which can influence its chemical reactivity and interactions with biological molecules. This structural uniqueness makes it valuable in specific research applications where these functional groups play a critical role .
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-(4-phenoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C16H19NO/c17-13-5-4-6-14-9-11-16(12-10-14)18-15-7-2-1-3-8-15/h1-3,7-12H,4-6,13,17H2 |
InChI Key |
ZCCLORVHHBTNMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
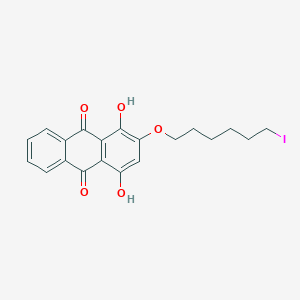
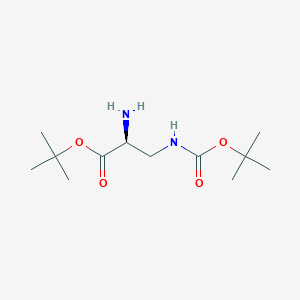
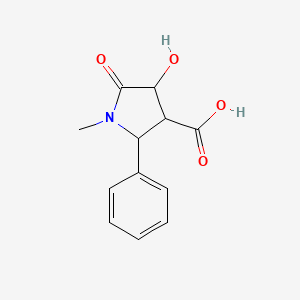
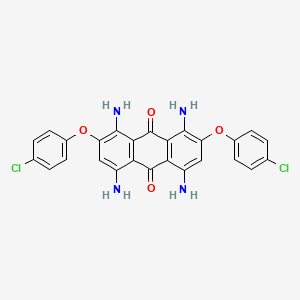
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)


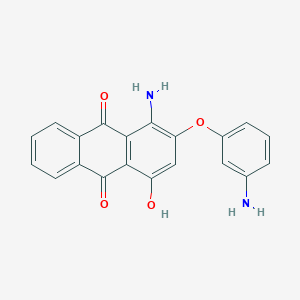
![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
